molecular formula C5H10N2 B1615826 2-(Dimethylamino)propanenitrile CAS No. 5350-67-4

2-(Dimethylamino)propanenitrile

Cat. No.: B1615826
CAS No.: 5350-67-4
M. Wt: 98.15 g/mol
InChI Key: GQJKKKULUSFWSC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)propanenitrile is an organic compound with the molecular formula C5H10N2. It is a colorless liquid commonly used as a reagent in organic chemistry. This compound is known for its strong nucleophilic and basic properties, making it valuable in various synthetic reactions.

Scientific Research Applications

2-(Dimethylamino)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in synthetic organic chemistry for reactions such as acylation, esterification, and amidation.

    Biology: It is used in the analysis of proteins, enzymes, and nucleic acids through techniques like electrophoresis.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including vitamins.

    Industry: It is used as an organic solvent, a polymerization initiator, and an electroplating additive.

Mechanism of Action

The mechanism of action of compounds similar to 2-(Dimethylamino)propanenitrile, such as poly((2-dimethylamino)ethyl methacrylate)/poly(N,N-diethylacrylamide) (PDMAEMA/PDEA), has been studied. These compounds have been synthesized and used in desulfurization processes .

Safety and Hazards

2-(Dimethylamino)propanenitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

Preparation Methods

2-(Dimethylamino)propanenitrile can be synthesized through the reaction of dimethylamine with acrylonitrile. The process involves adding acrylonitrile to a dimethylamine solution under ice-cooling conditions, followed by heating. The product is then collected through absorption and fractional distillation at 171-173°C . Industrial production methods often involve continuous processes to enhance yield and efficiency .

Chemical Reactions Analysis

2-(Dimethylamino)propanenitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to its strong nucleophilic properties.

    Addition Reactions: The nitrile group can undergo addition reactions with various reagents.

    Complex Formation: It can form complexes with metals like copper and iron.

Common reagents used in these reactions include bases and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-(Dimethylamino)propanenitrile can be compared with other similar compounds such as:

  • 3-(Dimethylamino)propionitrile
  • 2-(Dimethylamino)ethyl cyanide
  • β-Dimethylaminopropionitrile

These compounds share similar structures and properties but may differ in their reactivity and applications. This compound is unique due to its specific combination of nucleophilic and basic properties, making it particularly useful in certain synthetic reactions .

Properties

IUPAC Name

2-(dimethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(4-6)7(2)3/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJKKKULUSFWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276939
Record name 2-(dimethylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5350-67-4
Record name NSC53
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(dimethylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dimethylamino)propanenitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E3RYM5XQQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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